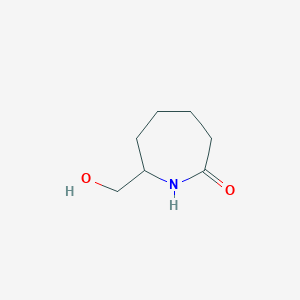

7-(Hydroxymethyl)azepan-2-one

Vue d'ensemble

Description

7-(Hydroxymethyl)azepan-2-one is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of azepan-2-one, which is a seven-membered cyclic compound where one carbon atom is replaced with a nitrogen atom .

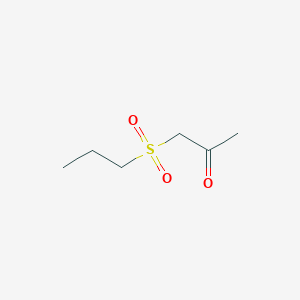

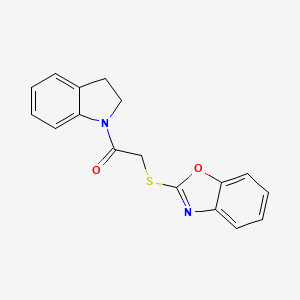

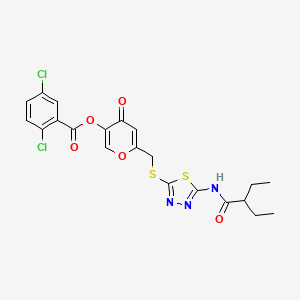

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with one nitrogen atom, one carbonyl group (C=O), and one hydroxymethyl group (-CH2OH) attached to the ring . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthetic Applications and Biological Activities

Glycosidase Inhibition : A new family of seven-membered azasugars derived from 7-(Hydroxymethyl)azepan-2-one showed potent inhibition towards glycosidases, such as almond β-glucosidase and L-fucosidase. These compounds are promising for therapeutic applications related to carbohydrate-processing enzymes (Li et al., 2008).

Ionic Liquids Development : Azepane derivatives have been used to synthesize a new family of room temperature ionic liquids, offering potential applications in green chemistry and materials science (Belhocine et al., 2011).

Glycosidase Inhibitors Synthesis : The synthesis of seven-membered ring iminoalditols, including variants with extra hydroxymethyl substituents, from D-arabinose as potent glycosidase inhibitors, suggests their utility in studying and potentially treating diseases related to glycosidase activity (Li et al., 2004).

Anticholinesterase Agents : Derivatives of this compound were evaluated for their anticholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Material Science and Chemical Synthesis

Polyester Synthesis : Enzymatic polymerization of biobased monomers, including those derived from this compound, for creating novel polyesters, showcases the compound's utility in developing sustainable materials (Jiang et al., 2014).

Chiral Amine Synthesis : Asymmetric hydrogenation of azepine-type cyclic imines, closely related to this compound, has been developed to produce chiral cyclic amines, essential in medicinal chemistry (Li et al., 2017).

Propriétés

IUPAC Name |

7-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-7(10)8-6/h6,9H,1-5H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSPIRIZXLWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)

![N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2917311.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)